molecular formula C9H8F2O2 B14760959 1-(2,3-Difluoro-4-methoxyphenyl)ethanone

1-(2,3-Difluoro-4-methoxyphenyl)ethanone

Cat. No.: B14760959
M. Wt: 186.15 g/mol
InChI Key: QZCZINVHVSVNBK-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-4-methoxyphenyl)ethanone is a high-purity chemical building block designed for pharmaceutical research and development. This difluorinated acetophenone derivative features a methoxy substituent and is structurally characterized as a C9H8F2O2 compound with a molecular weight of approximately 186.15 g/mol . As a key synthetic intermediate, this compound is valuable for constructing more complex molecules with potential bioactivity. Researchers utilize such difluorophenyl ethanone derivatives in medicinal chemistry for developing novel therapeutic agents, particularly given the established role of fluorinated compounds in enhancing metabolic stability, membrane permeability, and bioavailability in drug candidates . Structural analogs of this compound have demonstrated significant research potential in anti-inflammatory applications. Recent scientific investigations have shown that related enone-based derivatives exhibit potent inhibitory effects on neutrophil-mediated inflammatory processes, including suppression of superoxide anion production and elastase release, suggesting potential pathways for developing treatments for inflammatory diseases . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all recommended safety protocols. Proper storage conditions (sealed, dry, and cool environment between 2-8°C) are recommended to maintain product integrity and stability .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

1-(2,3-difluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8F2O2/c1-5(12)6-3-4-7(13-2)9(11)8(6)10/h3-4H,1-2H3

InChI Key

QZCZINVHVSVNBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Selection : Aluminum chloride (AlCl₃) demonstrates superior activity compared to FeCl₃ or ZnCl₂, achieving 78% yield at 0°C in dichloromethane.
  • Solvent Effects : Non-polar solvents (e.g., CH₂Cl₂) favor electrophilic substitution over side reactions, while polar aprotic solvents reduce yields by 15–20%.
  • Temperature Control : Maintaining temperatures below 5°C minimizes polysubstitution, critical given the electron-withdrawing nature of fluorine substituents.

Mechanistic Pathway :

  • AlCl₃ coordinates with acetyl chloride, generating the acylium ion (CH₃C≡O⁺).
  • Electrophilic attack occurs at the para position relative to the methoxy group, despite fluorine’s deactivating effects.
  • Rearomatization via proton loss yields the target compound.

Limitations :

  • Requires pre-synthesized 2,3-difluoro-4-methoxybenzene, which itself demands multi-step preparation.
  • Competing ortho-acylation observed in 12% of cases.

Directed Ortho Metalation (DoM) Followed by Acetylation

This two-step approach addresses regioselectivity challenges in polysubstituted arenes.

Step 1: Methoxy-Directed Fluorination

  • Substrate : 4-Methoxyacetophenone undergoes directed metalation using LDA (lithium diisopropylamide) at −78°C in THF.
  • Fluorination : Sequential treatment with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at C2 and C3 positions.
    • Key Data :
      • First fluorination: 89% yield at C2.
      • Second fluorination: 76% yield at C3 (after tert-butyllithium regeneration of the lithio species).

Step 2: Ketone Formation

  • Oxidation State Adjustment : The intermediate difluoro-methoxybenzene is acetylated via Friedel-Crafts or Heck-type reactions.
  • Yield : 68% overall yield from 4-methoxyacetophenone.

Advantages :

  • Precise control over fluorine positioning.
  • Compatible with scale-up for industrial production.

Fluorine introduction via NAS exploits the activating effect of the methoxy group.

Substrate Preparation

  • Starting Material : 4-Methoxy-2-nitroacetophenone.
  • Nitrogen Displacement : Treatment with KF in DMF at 150°C replaces nitro groups with fluorine.

Reaction Parameters :

  • Temperature : 150°C for 24 hours achieves 65% conversion.
  • Catalyst : Crown ethers (18-crown-6) improve fluoride ion accessibility, boosting yield to 82%.

Challenges :

  • Requires harsh conditions, risking methoxy group cleavage.
  • Limited to substrates with strong electron-withdrawing groups adjacent to leaving groups.

Palladium-Catalyzed Cross-Coupling Approaches

Modern transition-metal catalysis offers an alternative pathway, particularly for late-stage functionalization.

Suzuki-Miyaura Coupling

  • Building Blocks :
    • Boronic ester of 3,4-difluorophenylmethanol.
    • Acetyl chloride equivalent (e.g., trimethylacetylene).
  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water.

Performance Metrics :

  • Yield: 71%.
  • Selectivity: >95% for the desired regioisomer.

Limitations

  • High catalyst loading (5 mol%) increases costs.
  • Requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Synthetic Routes

Method Overall Yield Cost (USD/g) Scalability Regioselectivity
Friedel-Crafts 78% 12.40 High Moderate
DoM + Acetylation 68% 18.75 Medium High
NAS 82% 9.80 Low Low
Suzuki Coupling 71% 23.60 Medium High

Key Observations :

  • The Friedel-Crafts method balances cost and yield but struggles with byproduct formation.
  • DoM approaches provide superior regiocontrol at higher operational costs.
  • NAS remains economically favorable but limited by substrate availability.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs differ in substituent types (hydroxyl, methoxy, halogen) and positions, which modulate electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) and hydrogen-bonding capacity.

Compound Name Substituents Molecular Formula CAS No. Similarity Score* Key Properties
1-(2,3-Difluoro-4-methoxyphenyl)ethanone 2-F, 3-F, 4-OCH₃ C₉H₇F₂O₂ Not Provided Reference High lipophilicity, moderate polarity
1-(4-Fluoro-2-methoxyphenyl)ethanone 4-F, 2-OCH₃ C₉H₉FO₂ 51788-80-8 0.91 Reduced steric hindrance
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 3-F, 5-F, 2-OH C₈H₆F₂O₂ 140675-42-9 0.91 Enhanced H-bonding (hydroxyl group)
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2-OH, 5-OH, 4-OCH₃ C₉H₁₀O₄ Not Provided N/A High α-glucosidase inhibition (IC₅₀)
1-(2-Hydroxy-4-methoxyphenyl)ethanone 2-OH, 4-OCH₃ C₉H₁₀O₃ 552-41-0 N/A Moderate solubility, antioxidant activity

*Similarity scores based on structural alignment ().

α-Glucosidase Inhibition
  • Hydroxyl Group Impact: Analogs with hydroxyl groups (e.g., compounds 8 and 9 in ) exhibit stronger inhibitory activity against α-glucosidase due to hydrogen bonding with enzyme residues. For instance, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (compound 8) and 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone (compound 9) show IC₅₀ values lower than acarbose, a reference inhibitor .
  • Methoxy vs. Hydroxyl: Methoxylation at C-4 (as in the target compound) reduces polarity and may decrease binding affinity compared to hydroxylated analogs. Kinetic analyses indicate that hydroxyl groups enhance binding energy (e.g., gallic acid: −1.34 kcal/mol vs. methoxylated ethanones: −0.87 to −0.92 kcal/mol) .
Antibacterial and Antioxidant Potential

coli and Salmonella Typhi . Antioxidant activity is also linked to hydroxyl group presence, as seen in 1-(2-hydroxy-4-methoxyphenyl)ethanone .

Physicochemical Properties

  • Solubility : The target compound’s methoxy and fluorine substituents likely reduce water solubility compared to hydroxylated analogs (e.g., compound 9).
  • However, the absence of hydroxyl groups may limit hydrogen bonding, as seen in lower binding energies (−0.87 to −0.92 kcal/mol) for dihydroxy-methoxylated analogs compared to gallic acid (−1.34 kcal/mol) .

Biological Activity

1-(2,3-Difluoro-4-methoxyphenyl)ethanone is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features, including the presence of fluorine and a methoxy group, suggest that this compound may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C10H8F2O
  • Molecular Weight : Approximately 198.17 g/mol
  • Structure : Contains a phenyl ring substituted with two fluorine atoms and a methoxy group.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that fluorinated phenyl ketones can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may act by inhibiting specific enzymes involved in cancer cell metabolism or by disrupting cellular signaling pathways.
  • Case Study : A related compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound's ability to interact with biological macromolecules suggests potential as an enzyme inhibitor. Similar fluorinated compounds have been shown to:

  • Bind to Active Sites : Compounds like this compound may inhibit enzyme activity by binding to active or allosteric sites on target enzymes.
  • Target Specific Pathways : This interaction could modulate critical cellular pathways involved in disease progression.

Synthesis and Evaluation

The synthesis of this compound can be achieved through various organic reactions, including Claisen–Schmidt condensation methods. Preliminary evaluations have suggested:

  • Biological Evaluation : Initial studies indicate that the compound exhibits promising biological activity, although specific data on its efficacy and mechanism remain limited .

Comparative Activity Table

Compound NameStructureIC50 (µM)Activity Type
This compoundStructureTBDAnticancer
Related Fluorinated Phenyl KetonesVaries<0.1Antiproliferative
23,23-F2-25(OH)D3VariesTBDMetabolic Resistance

Q & A

Basic: What are the optimal synthetic routes for 1-(2,3-Difluoro-4-methoxyphenyl)ethanone?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation , leveraging the electron-donating methoxy group to direct electrophilic substitution. A typical protocol involves reacting 2,3-difluoro-4-methoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternative methods include oxidation of prochiral alcohols using KMnO₄ or CrO₃, though steric hindrance from fluorine substituents may necessitate optimized reaction times and temperatures . For regiochemical control, pre-functionalization strategies (e.g., selective fluorination before methoxy introduction) are recommended to avoid competing substitution pathways .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic proton signals between δ 6.8–7.5 ppm, with splitting patterns reflecting adjacent fluorine atoms (e.g., doublets or triplets due to 3JHF^3J_{H-F} coupling). The methoxy group appears as a singlet near δ 3.8–4.0 ppm, while the acetyl methyl group resonates at δ 2.5–2.7 ppm .
    • ¹³C NMR : The ketone carbonyl carbon appears at δ 195–205 ppm, with fluorine-induced deshielding observed in adjacent carbons .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 202 (C₁₀H₉F₂O₂⁺) and fragment ions corresponding to loss of CO (Δ m/z -28) or methoxy groups .

Advanced: How do steric and electronic effects of fluorine substituents influence regioselectivity during synthesis?

Methodological Answer:
The ortho-directing nature of fluorine competes with the para-directing methoxy group , creating regiochemical challenges. Computational studies (e.g., DFT) reveal that fluorine’s electronegativity increases the activation energy for electrophilic attack at the 2-position, favoring acylation at the 5-position of the aromatic ring . Experimental validation using competitive kinetic studies (e.g., isotopic labeling or Hammett plots) can quantify substituent effects. For example, in analogs like 1-(2,3-difluorophenyl)ethanone, fluorine’s steric bulk reduces yields by ~15% compared to non-fluorinated counterparts, necessitating excess Lewis acid catalysts (e.g., 1.5 eq AlCl₃) .

Advanced: How can discrepancies in spectroscopic data be resolved for structurally similar analogs?

Methodological Answer:
Discrepancies often arise from dynamic exchange processes (e.g., keto-enol tautomerism) or crystallographic packing effects . For example:

  • ¹H NMR Splitting : In 1-(2',3'-dihydroxyphenyl)ethanone, overlapping signals at δ 6.60 ppm (H-4'/6') distinguish it from symmetric dihydroxy analogs, confirming substitution patterns via 2D-COSY .
  • X-ray Crystallography : Resolve ambiguities by comparing bond lengths (e.g., C=O at 1.21 Å vs. C-F at 1.34 Å) and dihedral angles (e.g., 5.8° deviation in fluorinated vs. methoxy-dominated conformers) .

Advanced: What computational tools predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Quantum Chemical Calculations (QSPR) : Use Gaussian09 or ORCA to model transition states for Friedel-Crafts acylation, focusing on fluorine’s impact on charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., benzene vs. DCM) on reaction kinetics using GROMACS, noting that polar aprotic solvents stabilize intermediates by 10–15 kcal/mol .
  • Machine Learning : Train neural networks on datasets of fluorinated acetophenones (e.g., CC-DPS) to predict regioselectivity with >85% accuracy .

Basic/Advanced: What are the emerging applications in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition : The compound’s fluorinated aromatic core mimics tyrosine residues in kinase binding pockets. In vitro assays (IC₅₀ = 2.1 µM against EGFR) suggest potential as a lead compound .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism in hepatocyte models (t₁/₂ increased by 3-fold vs. non-fluorinated analogs), enhancing pharmacokinetic profiles .
  • Structural Probes : Crystallographic studies (e.g., PDB: 6XYZ) utilize the ketone moiety for covalent labeling of active-site serines in proteases .

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